2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methylthiazol-5-yl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a pyridazinone core substituted with a cyclopropyl group and linked to a 2-methylthiazol-5-yl moiety via an acetamide bridge. The cyclopropyl group may enhance metabolic stability, while the thiazole ring could contribute to target binding via hydrogen bonding or π-π interactions .
Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(2-methyl-1,3-thiazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-8-14-6-12(20-8)15-11(18)7-17-13(19)5-4-10(16-17)9-2-3-9/h4-6,9H,2-3,7H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRFBHPMRFUGCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Scientific Research Applications
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methylthiazol-5-yl)acetamide finds applications across several fields:
Chemistry: It serves as a versatile intermediate for synthesizing more complex molecules and as a building block in heterocyclic chemistry.
Biology: The compound is employed in studying enzyme inhibition, particularly those involved in metabolic pathways due to its structural mimicry of enzyme substrates.
Industry: In materials science, the compound's derivatives are explored for their potential as stabilizers in polymer synthesis and as additives in lubricant formulations.
Mechanism of Action
Mechanism: The compound's mechanism of action involves interacting with specific molecular targets, often enzymes or receptors, inhibiting or modulating their activity.
Molecular Targets: Potential targets include kinases, proteases, and other enzymes involved in critical biological pathways.
Pathways: The compound affects signaling pathways related to cell growth, apoptosis, and inflammation, making it relevant in therapeutic contexts.
Comparison with Similar Compounds
Structural Differences and Implications
| Compound | Key Substituents | Hypothesized Impact |
|---|---|---|
| Target compound | 3-cyclopropylpyridazinone, 2-methylthiazol-5-yl | Enhanced metabolic stability; potential for selective kinase inhibition |
| N-(3-cyano-4-(6-fluoroindolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide | 6-Fluoroindolin, tetrahydrofuran-oxy, piperidin-4-ylidene | Improved solubility (tetrahydrofuran-oxy); fluorination may enhance binding affinity |
| N-(4-(4-chloroindolin-1-yl)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide | 4-Chloroindolin, tetrahydrofuran-oxy, piperidin-4-ylidene | Chlorine substituent may increase lipophilicity and target residence time |
| N-(3-cyano-4-(3,4-dihydroquinolin-1(2H)-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide | Dihydroquinolin, tetrahydrofuran-oxy, piperidin-4-ylidene | Saturated quinoline ring could reduce oxidative metabolism |
Key Observations :
- The target compound’s cyclopropylpyridazinone core distinguishes it from the patent compounds, which use a quinoline scaffold. Pyridazinones are less common in kinase inhibitors but offer unique electronic properties for modulating enzyme activity.
- The 2-methylthiazol-5-yl group in the target compound may confer distinct steric and electronic effects compared to the piperidin-4-ylidene moiety in the patent analogs. Piperidine derivatives often enhance solubility but may introduce metabolic liabilities.
- Substituents like fluoro and chloro in the patent compounds are likely aimed at optimizing binding to hydrophobic pockets, whereas the cyclopropyl group in the target compound balances lipophilicity and metabolic resistance .
Hypothetical Pharmacological Profiles (Based on Structural Analogues)
| Property | Target Compound | Patent Compounds |
|---|---|---|
| Solubility | Moderate (thiazole may reduce crystallinity) | Higher (tetrahydrofuran-oxy groups enhance solubility) |
| Metabolic Stability | High (cyclopropyl group resists CYP450 oxidation) | Variable (piperidine may undergo N-dealkylation) |
| Target Selectivity | Likely kinase-selective (pyridazinone-thiazole combo) | Broader (quinoline-piperidine scaffold) |
Note: Direct pharmacological data for the target compound are unavailable, so these comparisons are inferred from structural similarities and known structure-activity relationships (SAR) of related molecules .
Biological Activity
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methylthiazol-5-yl)acetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, receptor modulation, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyridazinone core : This moiety is critical for its biological activity.
- Cyclopropyl group : Enhances the compound's interaction with biological targets.
- Thiazole moiety : Known for its role in various pharmacological applications.
The molecular formula is with a molecular weight of approximately 284.32 g/mol.
Enzyme Inhibition
Research indicates that this compound acts as an enzyme inhibitor , particularly targeting specific enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, impacting their efficacy and safety profiles.
Receptor Modulation
The compound has also been investigated for its ability to modulate various receptors. Its structural characteristics suggest it may interact with:
- G-protein coupled receptors (GPCRs) : These are vital in numerous physiological processes and are common targets in drug discovery.
- Enzyme receptors : By binding to these receptors, the compound may influence downstream signaling pathways relevant to disease mechanisms.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
-
Anticancer Activity :
- A study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
-
Anti-inflammatory Properties :
- Research highlighted its effectiveness in reducing inflammatory markers in vitro, indicating potential therapeutic applications in treating inflammatory diseases.
-
Neuroprotective Effects :
- Preliminary findings suggest the compound may offer neuroprotective benefits, possibly through modulation of neuroinflammatory responses.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
